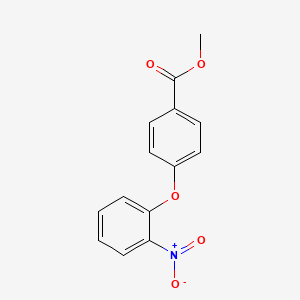

Methyl 4-(2-nitrophenoxy)benzoate

Übersicht

Beschreibung

“Methyl 4-(2-nitrophenoxy)benzoate” is a chemical compound with the CAS Number: 113187-83-0 . It has a molecular weight of 273.25 and its IUPAC name is methyl 4-(2-nitrophenoxy)benzoate . The compound is a pale-yellow to yellow-brown solid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 4-(2-nitrophenoxy)benzoate” is 1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 4-(2-nitrophenoxy)benzoate” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 273.25 .Wissenschaftliche Forschungsanwendungen

Photopolymerization

A study explored the use of a compound similar to Methyl 4-(2-nitrophenoxy)benzoate in the realm of nitroxide-mediated photopolymerization, showcasing its potential in polymer science. The compound, characterized by a chromophore group directly linked to the aminoxyl function, demonstrates significant photophysical and photochemical property changes upon UV irradiation. This compound was used as a photoiniferter, showing comparable efficiency to conventional photoinitiators in polymerization processes (Guillaneuf et al., 2010).

Photostabilization and Singlet Oxygen Quenching

Research on phenolic-type stabilizers, including compounds structurally related to Methyl 4-(2-nitrophenoxy)benzoate, indicates their role in generating and quenching singlet molecular oxygen. This study reveals the efficiency of such compounds in preventing O2(1Δg)-mediated degradation of photoprotected materials, highlighting their importance in materials science and photostabilization technologies (Soltermann et al., 1995).

Cyanide Detection in Aqueous Medium

The synthesis and characterization of compounds structurally akin to Methyl 4-(2-nitrophenoxy)benzoate for the selective and sensitive detection of cyanide in aqueous media demonstrate the chemical's potential in environmental monitoring and safety applications. These compounds exhibit a colorimetric change upon interaction with cyanide, providing a straightforward method for cyanide detection (Elsafy et al., 2018).

Photocatalytic Degradation of Pollutants

A related study focuses on the photocatalytic degradation of pollutants, such as methyl parathion, using TiO2 suspensions. This research provides insights into the degradation pathways and intermediate products, contributing to environmental science and pollution remediation efforts. The study highlights the transformation of toxic compounds into less harmful substances through photocatalytic processes (Moctezuma et al., 2007).

Mesomorphic Properties of Liquid Crystals

Investigations into the thermal properties of liquid crystals containing nitrobenzene groups, similar to those in Methyl 4-(2-nitrophenoxy)benzoate, underscore their potential in developing advanced liquid crystal displays and optoelectronic devices. The study examines how different substituents affect liquid crystalline properties, providing valuable information for materials engineering and design (Takenaka & Teshima, 1994).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

Relevant Papers I found some references to “Methyl 4-(2-nitrophenoxy)benzoate” in the MSDS and related peer-reviewed papers, technical documents, and similar products at Sigma-Aldrich . These could provide more detailed information about the compound.

Eigenschaften

IUPAC Name |

methyl 4-(2-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQZZFXYCIRVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-nitrophenoxy)benzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2858311.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858316.png)

![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)

![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)

![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)